molecular formula C8H13NO3 B2672656 6-Oxo-2-piperidinepropanoic acid CAS No. 90088-17-8

6-Oxo-2-piperidinepropanoic acid

Cat. No.: B2672656
CAS No.: 90088-17-8
M. Wt: 171.196
InChI Key: YHPLMTKMOITUNX-UHFFFAOYSA-N
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Description

6-Oxo-2-piperidinepropanoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. The compound’s molecular formula is C8H13NO3, and it has a molecular weight of 171.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-piperidinepropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-2-piperidinepropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups that can interact with different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Hydrogenation using palladium or rhodium catalysts is a typical reduction method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-Oxo-2-piperidinepropanoic acid involves its interaction with specific molecular targets and pathways. In the context of pyridoxine-dependent epilepsy, the compound acts as a biomarker due to its accumulation in blood, plasma, urine, and cerebrospinal fluid. The defect in the gene encoding for α-aminoadipic semialdehyde dehydrogenase leads to the accumulation of α-aminoadipic semialdehyde, which is in equilibrium with Δ1-piperideine-6-carboxylic acid. This interaction results in a deficiency of pyridoxal 5′-phosphate, the active form of vitamin B6, which is thought to be the main pathophysiological mechanism .

Comparison with Similar Compounds

6-Oxo-2-piperidinepropanoic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

3-(6-oxopiperidin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-3-1-2-6(9-7)4-5-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPLMTKMOITUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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